2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
Overview
Description
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazo[1,2-a]pyrimidine scaffold is known for its versatility and has been incorporated into various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid are the high-affinity GHB binding sites . These sites are crucial in the functioning of the central nervous system and are involved in a variety of neurological processes .
Mode of Action
This compound interacts with its targets by binding to the high-affinity GHB sites with a relatively high affinity . This interaction results in a change in the receptor’s conformation, which can influence the transmission of signals in the nervous system .
Biochemical Pathways
It is known that the compound’s interaction with the ghb binding sites can influence the γ-aminobutyric acid (gaba) system . This system plays a key role in inhibitory neurotransmission in the brain .
Pharmacokinetics
The compound’s high affinity for the ghb binding sites suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the GHB binding sites. By binding to these sites, the compound can influence the activity of the GABA system, potentially leading to changes in neurotransmission .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, possess a broad spectrum of biological activity . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-halo acids under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another approach involves the use of multicomponent reactions where aldehydes, amines, and isocyanides are reacted together to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidized derivatives with ketone or aldehyde functionalities.
- Reduced derivatives with alcohol or amine functionalities.
- Substituted derivatives with various functional groups attached to the imidazo[1,2-a]pyrimidine ring .
Scientific Research Applications
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-yl-acetic acid: Shares a similar core structure but differs in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness: 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,2-a]pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6/h1-3,5H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLORFBCHRYBAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206602 | |
Record name | Imidazo(1,2-a)pyrimidine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-73-6 | |
Record name | Imidazo(1,2-a)pyrimidine-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057892736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57892-73-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(1,2-a)pyrimidine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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